4-fluorophenyl diphenylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl) N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO2/c20-15-11-13-18(14-12-15)23-19(22)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDPDSLPSKDHET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluorophenyl Diphenylcarbamate and Analogous Systems
Direct Synthesis Approaches
Direct methods for carbamate (B1207046) synthesis offer advantages in terms of atom economy and reduced synthetic steps. These approaches typically involve the formation of the carbamate bond from readily available starting materials.
Carbonylation and Phosgene-Based Precursor Routes
Carbonylation reactions provide a phosgene-free route to carbamates by utilizing carbon monoxide as a C1 source. Rhodium-catalyzed oxidative carbonylation of amines and alcohols has been shown to be an effective method for synthesizing a wide variety of carbamates under mild conditions. The use of an inexpensive and environmentally friendly oxidant like Oxone (potassium peroxymonosulfate) further enhances the synthetic utility of this approach. Palladium and gold catalysts have also been employed for the oxidative carbonylation of N-H bonds, though often requiring high pressures of CO.
Historically, the reaction of amines and alcohols with phosgene (B1210022) or its derivatives has been a classic approach to carbamate synthesis. nih.gov However, due to the high toxicity of phosgene, significant efforts have been made to develop alternative, safer methods. sci-hub.seresearchgate.netgoogle.com One such alternative involves the in situ generation of N-substituted carbamoyl (B1232498) chlorides, which can then react with phenols to produce O-aryl carbamates, thus avoiding the direct handling of highly sensitive reactants. organic-chemistry.org
| Catalyst/Reagent | Reactants | Product | Key Features |
| Rhodium complexes / Oxone | Amines, Alcohols, CO | Carbamates | Mild conditions, broad scope. |
| Palladium / Gold catalysts | Amines, Alcohols, CO | Carbamates | Often requires high CO pressure. |
| Phosgene/derivatives | Amines, Alcohols | Carbamates | Classic but hazardous method. nih.gov |
| In situ generated carbamoyl chlorides | Amines, Phenols | O-Aryl carbamates | Avoids handling sensitive reagents. organic-chemistry.org |
Transesterification Strategies for Carbamate Bond Formation
Transesterification represents another important phosgene-free method for carbamate synthesis. This approach involves the exchange of the alkoxy group of a carbonate or another carbamate with an alcohol or phenol. mdpi.comrsc.org
A variety of catalytic systems have been developed to facilitate the transesterification reaction for carbamate synthesis. Tin-based catalysts, for example, have been used for the transcarbamoylation of alcohols with phenyl carbamate. organic-chemistry.org Zirconium(IV) catalysts, in the presence of additives like 2-hydroxypyridine, have been shown to effectively catalyze the exchange processes between dialkyl carbonates and amines to form carbamates. organic-chemistry.org
The synthesis of diphenyl carbonate, a precursor for polycarbonates, often proceeds via the transesterification of dimethyl carbonate with phenol. mdpi.com Various heterogeneous catalysts, including molybdenum oxides (MoO3) supported on silica, have been investigated for this transformation. mdpi.com The acid-base synergistic effect between different metal oxides, such as Cu2O and n-Bu2SnO, has been shown to enhance the catalytic activity in this process. dntb.gov.ua
| Catalyst System | Reactants | Product | Key Features |
| Tin catalysts | Alcohols, Phenyl carbamate | Carbamates | Mild transcarbamoylation. organic-chemistry.org |
| Zirconium(IV) / 2-hydroxypyridine | Dialkyl carbonates, Amines | Carbamates | Catalytic exchange process. organic-chemistry.org |
| MoO3/SiO2 | Dimethyl carbonate, Phenol | Diphenyl carbonate | Heterogeneous catalysis. mdpi.com |
| n-Bu2SnO / Cu2O | Dimethyl carbonate, Phenol | Diphenyl carbonate | Acid-base synergistic catalysis. dntb.gov.ua |
Mechanistic Pathways of Catalyzed Transesterification Reactions
The mechanism of transesterification can proceed under either acidic or basic conditions. masterorganicchemistry.com Under basic conditions, the reaction is typically initiated by the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester or carbonate, leading to a tetrahedral intermediate. rsc.orgmasterorganicchemistry.com Subsequent elimination of the leaving group yields the new carbamate. masterorganicchemistry.com The rate of reaction can be influenced by the nature of the alcohol and substituents on the aromatic ring of the carbamate. rsc.org For instance, less polar alcohols and electron-withdrawing substituents on the N-aryl group can accelerate the reaction. rsc.org
Under acidic conditions, the reaction begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then attacks the activated carbonyl, followed by a series of proton transfer and elimination steps to yield the final product. masterorganicchemistry.com
C-N Coupling Reactions in Carbamate Synthesis
The formation of a carbon-nitrogen bond is a key step in many carbamate synthesis strategies. Cross-coupling reactions, particularly those catalyzed by transition metals, have emerged as powerful tools for this purpose. acs.orgtcichemicals.com
While metal-catalyzed reactions are prevalent, there is growing interest in developing metal-free C-N coupling methods. nih.gov One such approach involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate and an additive such as tetrabutylammonium (B224687) iodide (TBAI). sci-hub.se This method offers mild reaction conditions and avoids common side reactions like N-alkylation. sci-hub.se Another metal-free strategy utilizes a dehydrative coupling of arylamines and carbon dioxide in the presence of a phosphonium-based reagent to generate isocyanates in situ, which are then trapped by alcohols to form carbamates. organic-chemistry.org Recently, a transition-metal-free cross-coupling of phenols and primary amines has been developed using a multifunctional reagent that activates both the nucleophile and the electrophile. nih.gov
| Method | Reactants | Reagents | Key Features |
| Three-component coupling | Amine, CO2, Alkyl halide | Cs2CO3, TBAI | Mild, avoids N-alkylation. sci-hub.se |
| Dehydrative coupling | Arylamine, CO2, Alcohol | Phosphonium reagent | In situ isocyanate formation. organic-chemistry.org |
| Dehydrative C-N coupling | Phenol, Primary amine | Multifunctional reagent | Transition-metal-free. nih.gov |
Role of Reaction Conditions and Reagents in C-N Coupling
The formation of the C-N bond in carbamate synthesis is a critical step influenced by various reaction parameters. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent method for creating this bond between an aryl halide and an amine. organic-chemistry.orgresearchgate.net The choice of base is crucial, with strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) being widely used. However, for substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are preferred to prevent decomposition. wuxiapptec.comsigmaaldrich.com The reaction temperature typically ranges from 80-100 °C, though it can sometimes be lowered to around 40 °C, particularly when using weaker bases which may require higher catalyst loadings. wuxiapptec.com
The selection of reagents extends beyond the base. For instance, a one-pot procedure for synthesizing substituted O-aryl carbamates involves the in-situ formation of N-substituted carbamoyl chlorides, which then react with a substituted phenol. organic-chemistry.org This method avoids handling sensitive reactants directly. Another approach utilizes the reaction of amines with carbon dioxide and halides, facilitated by cesium carbonate and tetrabutylammonium iodide (TBAI), offering mild conditions and short reaction times. organic-chemistry.org
Indirect Synthetic Pathways and Precursor Chemistry
Indirect methods provide alternative routes to carbamates like 4-fluorophenyl diphenylcarbamate, often proceeding through the synthesis and subsequent reaction of key intermediates.
A common indirect pathway involves the use of activated phenolic intermediates. Mixed carbonates, particularly those with a p-nitrophenyl group, are frequently employed. nih.govacs.org For example, p-nitrophenyl chloroformate reacts with an alcohol in the presence of a base to form an activated carbonate. This intermediate is an effective alkoxycarbonylating agent for amines, leading to the desired carbamate. nih.govacs.org This method is advantageous due to the relatively low cost and benign nature of the carbonate reagents compared to phosgene-based routes. acs.org The reactivity of these mixed carbonates is enhanced by the electron-withdrawing nature of the leaving group, which increases the electrophilicity of the carbonyl carbon. acs.org
Another strategy involves the synthesis of carbamates from phenols and urea, sometimes with the aid of a Lewis acid catalyst like zinc chloride to enhance the carbocation character of urea. union.edu
Fluoroaniline precursors serve as another important starting point for carbamate synthesis. A metal-free approach involves the reaction of an arylamine with carbon dioxide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a carbamic acid intermediate. This intermediate is then dehydrated to generate an isocyanate, which can be trapped by an alcohol to yield the carbamate. organic-chemistry.org
Additionally, palladium-catalyzed methods can be used to couple fluoroanilines with other reagents. For instance, the Buchwald-Hartwig amination can be adapted for the synthesis of primary arylamines from aryl halides and ammonia (B1221849) equivalents. organic-chemistry.org
Optimization of Synthetic Yields and Selectivity
Achieving high yields and selectivity is a primary goal in the synthesis of this compound and its analogs. This is often accomplished through careful selection of catalysts and solvents.
Catalysis plays a pivotal role in the efficiency of carbamate synthesis. In palladium-catalyzed C-N coupling reactions, the choice of ligand is critical. organic-chemistry.orgwuxiapptec.com Different ligands are suited for different classes of amine nucleophiles, and screening various ligands is often necessary to find the optimal conditions. wuxiapptec.comsigmaaldrich.com For example, a bisphosphine ligand immobilized on a polystyrene support has been shown to generate a highly active nickel catalyst for the conversion of phenols to aromatic amines via aryl carbamates. acs.org
Copper-based catalysts have also been employed. For instance, a nano-scale copper catalyst supported on modified chitosan (B1678972) has been used for the oxidative coupling of phenols with amides to produce carbamates. nih.gov This method boasts operational simplicity and high product yields in short reaction times. nih.gov Other catalytic systems, such as those involving zirconium(IV), have been used for exchange processes between dialkyl carbonates and carbamates in the presence of amines. organic-chemistry.org
Table 1: Selected Catalytic Systems for Carbamate Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| Palladium with Biaryl Monophosphine Ligands | Aryl Halides, Amines | Aryl Amines/Carbamates | Versatile for various C-N couplings. organic-chemistry.orgwuxiapptec.com |
| Nickel with Polystyrene-supported Bisphosphine Ligand | Aryl Carbamates | Aromatic Amines | Highly active catalyst. acs.org |
| Copper on Modified Chitosan | Phenols, Amides | Carbamates | Green, efficient, and reusable catalyst. nih.gov |
| Zirconium(IV) with Additives | Dialkyl Carbonates, Amines | Carbamates, Ureas | Catalyzes exchange reactions. organic-chemistry.org |
The choice of solvent can significantly impact the outcome of carbamate synthesis. In the formation of carbamic acid from amines and carbon dioxide, the solvent's properties determine whether the carbamic acid or the ammonium (B1175870) carbamate is the predominant species. researchgate.net In protophilic, highly dipolar, aprotic solvents like DMSO, DMF, and pyridine, the conversion to carbamic acid is complete. researchgate.net In contrast, in apolar or amphiprotic solvents like benzene, chloroform, or methanol, the ammonium carbamate is the major product. researchgate.net
For Buchwald-Hartwig aminations, toluene (B28343) is a commonly used solvent, along with ethers like THF and dioxane. uwindsor.ca Polar solvents such as DMF, NMP, or DMSO can also be used, particularly to improve the solubility of reactants. uwindsor.ca The reactivity in some carbamate synthesis methods has been shown to be dramatically dependent on the solvent, with ionic liquids like [bmim]Cl demonstrating superior reactivity in certain cases. organic-chemistry.org
Table 2: Solvent Effects on Carbamate Synthesis Intermediates
| Solvent Type | Example Solvents | Predominant Species from Amine + CO₂ | Reference |
|---|---|---|---|
| Protophilic, Highly Dipolar, Aprotic | DMSO, DMF, Pyridine | Carbamic Acid | researchgate.net |
| Protophilic, Dipolar, Aprotic | Dioxane | Carbamic Acid and Ammonium Carbamate | researchgate.net |
| Apolar, Aprotic | Benzene, Chloroform | Ammonium Carbamate | researchgate.net |
| Dipolar, Amphiprotic | Methanol, 2-Propanol | Ammonium Carbamate | researchgate.net |
Application of Molecular Sieves in Synthetic Procedures
Molecular sieves are crystalline metal aluminosilicates, typically zeolites, with a defined and uniform pore structure that allows them to selectively adsorb molecules based on size and polarity. sigmaaldrich.com In synthetic organic chemistry, their primary application is as highly efficient drying agents, capable of removing water or other small molecules like alcohols from reaction mixtures. sigmaaldrich.com This is particularly crucial in condensation reactions, where the formation of water is a byproduct and the reaction equilibrium may be unfavorable. By sequestering water, molecular sieves drive the reaction towards the product side, often leading to significantly improved yields. sigmaaldrich.com
In the context of carbamate synthesis, which can involve the dehydrative condensation of an amine, an alcohol, and a carbonyl source like carbon dioxide, controlling the water content is essential. The formation of the carbamate bond produces water, and its removal can shift the reaction equilibrium to favor the desired product. Research into the green synthesis of carbamates from CO₂, amines, and alcohols has demonstrated the utility of various dehydrating agents, including molecular sieves.
A study by Ion et al. investigated the effect of different dehydrating agents on the synthesis of n-hexyl-N-octyl carbamate. The results highlight the effectiveness of molecular sieves in improving reaction outcomes. While acetals like dimethoxypropane (DMP) showed a significant increase in carbamate yield, they also led to the formation of imine byproducts. Molecular sieves, when used in combination with acetals, did not further enhance the yield in that specific instance, but their general utility as a water scavenger in such systems is well-established. In other catalytic systems, such as the aerobic dehydrogenative aromatization to form m-phenylenediamine (B132917) derivatives, molecular sieves (specifically MS-4A) are integral to the reaction setup from the outset to ensure optimal conditions. acs.org
The table below, adapted from research on carbamate synthesis, illustrates the impact of dehydrating agents on the reaction of n-octylamine with n-hexanol and CO₂.
Table 1: Effect of Dehydrating Agents on Carbamate Synthesis
| Entry | Dehydrating Agent | Amine Conversion (%) | Carbamate Yield (%) |
|---|---|---|---|
| 1 | None | 51 | 28 |
| 2 | Dimethoxypropane (DMP) | 88 | 67 |
| 3 | Diethoxypropane (DEP) | 86 | 65 |
| 4 | DMP + Molecular Sieves | 83 | 66 |
Data derived from studies on the synthesis of n-hexyl-N-octyl carbamate.
While specific literature detailing the use of molecular sieves in the synthesis of this compound is not prevalent, the principles are directly applicable. The synthesis would likely involve the reaction of diphenylamine (B1679370) with 4-fluorophenyl chloroformate or a related carbonyl donor. Any moisture present in the reactants or solvent, or generated as a byproduct in alternative pathways, could be effectively removed by adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction vessel, thereby promoting a higher yield and purity of the final product.
Green Chemistry Principles in Carbamate Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of carbamates has traditionally relied on methods that are antithetical to these principles, most notably the use of the highly toxic and corrosive gas phosgene and its derivatives (e.g., chloroformates) or hazardous isocyanates. nih.gov Consequently, significant research has been dedicated to developing greener, safer, and more sustainable routes to carbamates.
Key green chemistry principles relevant to carbamate synthesis include:
Prevention of Waste: Designing syntheses to minimize waste is a primary goal. This is often measured by metrics like atom economy. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The phosgene route has poor atom economy, generating undesirable byproducts like HCl. acs.org
Use of Less Hazardous Chemical Syntheses: Methods should, whenever practicable, use and generate substances that possess little or no toxicity to human health and the environment. nih.gov Replacing phosgene with carbon dioxide (CO₂) is a prime example of this principle in action. nih.gov CO₂ is non-toxic, abundant, and a renewable C1 source.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in small amounts and can be recycled, reducing waste. acs.org Various catalytic systems, including basic catalysts, metal complexes, and enzymes, have been developed for carbamate synthesis. organic-chemistry.orgrsc.orgnih.gov
Use of Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. banglajol.info Research has explored solvent-free conditions or the use of benign solvents like water or supercritical CO₂. acs.orgbanglajol.info
Modern synthetic strategies for carbamates, including systems analogous to this compound, increasingly incorporate these principles. For instance, the direct synthesis from amines, alcohols, and CO₂ is a halogen-free and highly attractive green alternative. rsc.org This can be achieved using various catalysts under mild conditions. rsc.org Another approach involves the transcarbamoylation using donors like methyl carbamate, which offers broad functional group tolerance and simpler workup procedures. organic-chemistry.org Biocatalysis, using enzymes like esterases in aqueous media, represents a frontier in green carbamate synthesis, offering high selectivity and avoiding the need for protecting groups. acs.orgnih.gov
The table below provides a comparative overview of traditional versus green approaches for the synthesis of carbamates.
Table 2: Comparison of Traditional and Green Synthetic Routes for Carbamates
| Feature | Traditional Method (e.g., Phosgene/Chloroformate) | Green Method (e.g., CO₂ Chemistry) |
|---|---|---|
| Carbonyl Source | Phosgene, Chloroformates | Carbon Dioxide (CO₂), Dimethyl Carbonate researchgate.net |
| Toxicity of Reagents | High (Phosgene is extremely toxic) nih.gov | Low (CO₂ is non-toxic) |
| Byproducts | Stoichiometric HCl, Salts acs.org | Water, or catalytic regeneration byproducts nih.gov |
| Atom Economy | Generally low acs.org | High, especially in direct additions acs.org |
| Reaction Conditions | Often harsh, requires inert atmosphere | Milder conditions, solvent-free options rsc.orgbanglajol.info |
| Catalysis | Often requires stoichiometric base acs.org | Employs catalytic systems (metal, base, enzyme) organic-chemistry.orgrsc.org |
The development of synthetic methodologies for compounds like this compound and its analogs is progressively moving towards these greener pathways, driven by the need for safer, more efficient, and environmentally responsible chemical manufacturing.
Reaction Mechanisms and Pathways Involving 4 Fluorophenyl Diphenylcarbamate
Fundamental Mechanisms of Carbamate (B1207046) Formation and Cleavage
Carbamates, including 4-fluorophenyl diphenylcarbamate, are typically synthesized and hydrolyzed through mechanisms that involve nucleophilic attack on a carbonyl carbon. libretexts.org These reactions are central to various chemical transformations, from industrial processes to biological systems. wikipedia.orgacs.org
The formation of carbamates often proceeds through a nucleophilic addition-elimination pathway. libretexts.orgmasterorganicchemistry.com In the context of this compound synthesis from an isocyanate and an alcohol, the alcohol's oxygen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. wikipedia.org This is followed by proton transfer to the nitrogen. Conversely, the cleavage (hydrolysis) of the carbamate bond also follows a similar mechanistic pattern, where a nucleophile, such as a hydroxide (B78521) ion, attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently collapses, expelling the leaving group. masterorganicchemistry.comacs.org
The general steps for the formation from an isocyanate and an alcohol are:
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbon atom of the isocyanate (R-N=C=O).
Proton Transfer: The proton from the alcohol is transferred to the nitrogen atom of the isocyanate, forming the carbamate.
For cleavage, the process is essentially the reverse, initiated by a nucleophilic attack on the carbamate's carbonyl carbon. masterorganicchemistry.com
Zwitterionic intermediates can also play a role, particularly in the reaction of amines with carbon dioxide to form carbamic acids, which are precursors to carbamates. rsc.orgescholarship.org These intermediates are characterized by having both a positive and a negative formal charge.
Influence of Fluorine Substitution on Reaction Kinetics and Thermodynamics
The substitution of a hydrogen atom with a fluorine atom on the phenyl ring of this compound has profound effects on its chemical behavior. Fluorine is the most electronegative element, and its presence can alter the electron distribution within the molecule, thereby affecting reaction rates and equilibria. semanticscholar.orgrsc.org
The fluorine atom exerts a strong electron-withdrawing inductive effect (-I effect), which can significantly impact the reactivity of the aromatic ring and the carbamate functional group. This electron-withdrawing nature can make the carbonyl carbon of the carbamate more electrophilic, potentially increasing the rate of nucleophilic attack during cleavage reactions. dtic.mil
Table 1: Expected Effects of Fluorine Substitution on Reaction Parameters
| Parameter | Expected Effect due to Fluorine Substitution | Rationale |
| Reaction Rate (Cleavage) | Increase | The electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. dtic.mil |
| Acidity of N-H Proton (if present) | Increase | The inductive effect of fluorine stabilizes the conjugate base, making the proton more acidic. |
| Thermodynamic Stability | May be altered | The strong carbon-fluorine bond can contribute to the overall thermodynamic stability of the molecule, but the electronic effects can also influence the stability of intermediates and transition states. dtic.milosti.gov |
Advanced Mechanistic Investigations
To gain a deeper understanding of the reaction mechanisms involving this compound, researchers employ a combination of computational and spectroscopic techniques.
Computational chemistry provides powerful tools to model reaction pathways and understand the energetic landscapes of chemical reactions. researchgate.netdntb.gov.ua Methods like Density Functional Theory (DFT) can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction coordinate. researchgate.net For a molecule like this compound, computational studies can precisely quantify the electronic effects of the fluorine substituent on the reaction mechanism. nih.gov
Spectroscopic techniques are indispensable for the experimental validation of proposed reaction mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly 1H, 13C, and 19F NMR, can be used to monitor the progress of a reaction in real-time. rsc.orgresearchgate.net By observing the appearance of product signals and the disappearance of reactant signals, one can deduce the kinetics of the reaction. acs.org Furthermore, the chemical shifts of the nuclei can provide valuable information about the electronic environment of the atoms, helping to identify intermediates. rsc.orgnih.govrsc.org
In-situ Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to changes in functional groups. researchgate.netresearchgate.net The carbonyl (C=O) stretching frequency in carbamates is a strong and characteristic absorption. mdpi.comrsc.orgacs.org By monitoring the position and intensity of this band during a reaction, it is possible to follow the formation or cleavage of the carbamate group and to detect the presence of intermediates that may have different carbonyl environments. researchgate.net
Table 2: Spectroscopic Signatures for Mechanistic Studies of this compound
| Spectroscopic Technique | Key Observables | Information Gained |
| 1H NMR | Changes in chemical shifts and coupling constants of aromatic and other protons. | Monitoring reaction progress, identifying products and intermediates. researchgate.net |
| 13C NMR | Shift of the carbonyl carbon signal. | Direct observation of the chemical environment of the carbamate functional group. nih.gov |
| 19F NMR | Change in the chemical shift of the fluorine atom. | Probing the electronic changes at the fluorinated phenyl ring during the reaction. |
| IR Spectroscopy | Shift in the C=O stretching frequency. | Following the formation/cleavage of the carbamate bond and identifying intermediates with different carbonyl characteristics. researchgate.netmdpi.comacs.org |
By integrating the insights from these fundamental principles and advanced investigative techniques, a comprehensive understanding of the reaction mechanisms and pathways involving this compound can be achieved. This knowledge is not only of academic interest but also crucial for the rational design of new synthetic methodologies and functional molecules.
Stability and Reactivity Studies under Varied Chemical Conditions
The stability of this compound is contingent on environmental factors such as pH, temperature, and the presence of nucleophiles or electrophiles. While specific kinetic studies on this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from studies on analogous N-aryl carbamates.
Hydrolysis:
The hydrolysis of carbamates is a critical degradation pathway that is highly dependent on the pH of the solution. The reaction generally involves the cleavage of the ester or amide bond of the carbamate.
Acidic Conditions: Under acidic conditions, the hydrolysis of carbamates can be catalyzed by protons. For N-aryl carbamates, protonation can occur on either the carbonyl oxygen or the nitrogen atom. Protonation of the carbonyl oxygen would enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. However, for some carbamates, especially those with a relatively basic nitrogen, protonation on the nitrogen can lead to a bimolecular attack of water on the N-protonated substrate, a behavior that has been observed for aryl benzimidazole-1-carbamates up to pH 4. scielo.br For carbaryl, another N-aryl carbamate, acid-catalyzed hydrolysis is not considered a major pathway because the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms diminishes the benefit of protonating the carbonyl oxygen. clemson.edu Given the structure of this compound, both pathways are conceivable, and the predominant mechanism would depend on the specific reaction conditions and the pKa values of the protonated species.
Neutral and Alkaline Conditions: In neutral to alkaline environments, the hydrolysis of carbamates can proceed through different mechanisms. Neutral hydrolysis, driven by the attack of water, can be significant for some carbamates within the typical environmental pH range. clemson.edu Under alkaline conditions, the hydrolysis of N-aryl carbamates is often accelerated. For carbamates with a hydrogen on the nitrogen (secondary carbamates), an elimination-addition mechanism (E1cB) can occur. However, for tertiary carbamates like this compound, a bimolecular acyl-oxygen cleavage (BAc2) mechanism is more likely. scielo.br This involves the direct attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which then breaks down to yield the corresponding alcohol (4-fluorophenol), diphenylamine (B1679370), and carbon dioxide. The electron-withdrawing fluorine atom on the phenyl ring would likely make the carbonyl carbon more electrophilic, potentially increasing the rate of hydrolysis under alkaline conditions compared to its non-fluorinated analog.
Thermal Decomposition:
The thermal stability of carbamates varies greatly depending on their structure. The decomposition of N-arylcarbamates can proceed through several pathways:
Formation of Isocyanate and Alcohol: One common pathway is the decomposition into an isocyanate and an alcohol. cdnsciencepub.com In the case of this compound, this would theoretically yield 4-fluorophenyl isocyanate and diphenylamine. However, the reverse reaction, the formation of the carbamate from the isocyanate and the amine, is also possible.
Decarboxylation to Amine and Olefin: For carbamates derived from tertiary alcohols, decomposition often yields an amine, carbon dioxide, and an olefin. cdnsciencepub.com This pathway is less relevant to this compound.
Formation of Amine, Carbon Dioxide, and an Ether-derived Product: The thermal decomposition of ethyl N-methyl-N-phenylcarbamate has been shown to produce N-methylaniline, carbon dioxide, and ethylene, suggesting a unimolecular reaction. researchgate.net
For t-butyl N-arylcarbamates, studies have shown that the decomposition rate is influenced by the electronic nature of the substituent on the aryl ring. Electron-withdrawing groups tend to increase the rate of decomposition. cdnsciencepub.com This suggests that the fluorine atom in this compound would likely enhance its thermal decomposition rate compared to an unsubstituted analog. The decomposition of 1-aryl-1-methylethyl N-arylcarbamates has been shown to proceed via a polar, but not ionic, mechanism, with the formation of a carbocation-like transition state. rsc.orgrsc.org
Influence of the Fluorine Substituent:
The fluorine atom in the para position of the phenyl ring exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. This has several implications for the reactivity of this compound:
Increased Electrophilicity: The electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This would likely accelerate hydrolysis, particularly under basic conditions. mdpi.comnih.gov
Stabilization of Leaving Group: The fluorine atom stabilizes the resulting 4-fluorophenoxide anion, making 4-fluorophenol (B42351) a better leaving group during nucleophilic substitution reactions.
Effect on C-N Bond Rotation: Studies on aryl-substituted carbamates have shown that electron-withdrawing groups on the N-aryl ring decrease the energy barrier for rotation around the C-N bond. researchgate.netnd.edu While the fluorine is on the O-aryl ring in this case, its electronic influence could still have subtle effects on the conformation and reactivity of the molecule.
Reactivity with Electrophiles and Nucleophiles:
The reactivity of carbamates with electrophiles and nucleophiles is also influenced by their structure. Studies on benzylic and allylic carbamates have shown that they can react with electrophiles at the benzylic or allylic position. ukzn.ac.za Nucleophilic substitution at the carbonyl carbon is a key reaction, as seen in hydrolysis. The lone pair of electrons on the nitrogen atom can also participate in reactions, although its availability is reduced by delocalization into the carbonyl group and the attached phenyl rings.
The table below summarizes the expected reactivity of this compound under different conditions, based on the general behavior of related carbamate compounds.
| Condition | Reagent/Factor | Expected Primary Reaction Pathway | Probable Products | Influence of 4-Fluoro Substituent |
| Aqueous, Acidic | H₃O⁺ | Acid-catalyzed hydrolysis (BAc2 or A-1 type mechanism) | 4-Fluorophenol, Diphenylamine, Carbon Dioxide | May slightly accelerate the reaction by increasing the electrophilicity of the carbonyl carbon. |
| Aqueous, Neutral | H₂O | Neutral hydrolysis | 4-Fluorophenol, Diphenylamine, Carbon Dioxide | The electron-withdrawing effect may enhance the rate compared to non-fluorinated analogs. |
| Aqueous, Alkaline | OH⁻ | Base-catalyzed hydrolysis (BAc2 mechanism) | 4-Fluorophenoxide, Diphenylamine, Carbon Dioxide | Expected to significantly accelerate the reaction due to increased electrophilicity of the carbonyl and stabilization of the leaving group. |
| Thermal | Heat | Decomposition | Diphenylamine, 4-Fluorophenyl isocyanate, Carbon Dioxide, 4-Fluorophenol | Likely to lower the decomposition temperature and increase the rate compared to non-fluorinated analogs. |
| Nucleophilic Attack | Strong Nucleophiles (e.g., R-NH₂) | Nucleophilic acyl substitution | N-substituted ureas, 4-Fluorophenol | The fluorine atom would make the 4-fluorophenoxy group a better leaving group, facilitating the reaction. |
Advanced Structural Characterization and Elucidation
X-ray Crystallography of 4-Fluorophenyl Diphenylcarbamate and its Analogs
X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. bruker.comnfdi4chem.de By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, revealing precise atomic positions, bond lengths, and bond angles. bruker.comcapes.gov.br
Single-crystal X-ray diffraction analysis provides an atomic-level view of the molecule's structure. In a study of Phenyl N-(4-fluorophenyl)carbamate, a close analog of this compound, this technique revealed that the asymmetric unit of the crystal contains two crystallographically independent molecules. nih.gov The bond lengths and angles within these molecules were found to be within normal ranges. nih.gov The planar nature of the aromatic rings is a key feature confirmed by this analysis. nih.gov
Table 1: Crystallographic Data for Phenyl N-(4-fluorophenyl)carbamate
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₃H₁₀FNO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
This table presents representative data for an analog, Phenyl N-(4-fluorophenyl)carbamate, as detailed crystallographic data for this compound is not publicly available. Data sourced from a study on Phenyl N-(4-fluorophenyl)carbamate. nih.gov
Non-covalent interactions, particularly hydrogen bonds, play a crucial role in stabilizing the crystal structure. escholarship.orgresearchgate.net In the crystal structure of Phenyl N-(4-fluorophenyl)carbamate, intermolecular N-H···O hydrogen bonds link the molecules into chains, which is a significant factor in the stabilization of the crystal lattice. nih.gov Additionally, weak C-H···π interactions are present, further contributing to the cohesion of the crystal packing. nih.gov The fluorine atom, while capable of participating in hydrogen bonding, is not reported as the primary hydrogen bond acceptor in this particular analog's crystal structure, with the carbonyl oxygen playing that role. nih.govescholarship.org
Table 2: Intermolecular Interactions in Phenyl N-(4-fluorophenyl)carbamate
| Interaction Type | Description |
|---|---|
| N-H···O Hydrogen Bond | Links molecules into chains |
This table summarizes the key intermolecular interactions observed in the crystal structure of Phenyl N-(4-fluorophenyl)carbamate. nih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the carbon-hydrogen framework and the connectivity of the molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
¹H NMR would show distinct signals for the protons on the different aromatic rings, with their chemical shifts and coupling patterns revealing their positions relative to the electron-withdrawing carbamate (B1207046) and fluorine substituents. ¹³C NMR would provide information on the number and type of carbon atoms, including the characteristic signal for the carbonyl carbon of the carbamate group. beilstein-journals.org Furthermore, ¹⁹F NMR is a highly sensitive technique that would show a signal for the fluorine atom, with its chemical shift being indicative of its electronic environment. nih.gov The coupling between the fluorine and adjacent protons or carbons could also provide valuable structural information. escholarship.org
Table 3: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift Range (ppm) | Key Information Provided |
|---|---|---|
| ¹H | 7.0 - 8.0 | Environment of aromatic protons |
| ¹³C | 115 - 160 | Carbon framework, presence of carbonyl group |
This table presents predicted NMR data based on general principles and data from analogous compounds. researchgate.netnih.govrsc.orgchemicalbook.com
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In this technique, the molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured. For this compound, high-resolution mass spectrometry would provide a very accurate molecular weight, confirming its elemental formula.
The fragmentation pattern observed in the mass spectrum can also offer structural clues. For instance, in an analog like 4-fluorobenzophenone, common fragmentation pathways include the loss of the fluorophenyl or phenyl groups. nih.gov Similar fragmentation would be expected for this compound, helping to confirm the presence of these structural motifs.
Table 4: Mass Spectrometry Data for an Analogous Compound (4-Fluorobenzophenone)
| Ionization Mode | Major Fragments (m/z) | Interpretation |
|---|
This table shows representative mass spectrometry data for 4-fluorobenzophenone, an analog of the title compound. nih.gov
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govnih.gov
For this compound, the FT-IR and FT-Raman spectra would be expected to show characteristic absorption bands for the various functional groups. A strong absorption band around 1700-1750 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the carbamate group. researchgate.net The C-N and C-O stretching vibrations of the carbamate would also be present. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-F stretching vibration would be expected in the region of 1100-1250 cm⁻¹. researchgate.net
Table 5: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Stretch | 1700 - 1750 |
| Aromatic C-H | Stretch | > 3000 |
| C-N | Stretch | 1250 - 1350 |
| C-O | Stretch | 1200 - 1300 |
This table presents expected vibrational frequencies based on data from analogous compounds and general spectroscopic principles. nih.govresearchgate.netresearchgate.net
Theoretical and Computational Studies of 4 Fluorophenyl Diphenylcarbamate
Molecular Modeling and Dynamics Simulations:These methods use classical mechanics to simulate the behavior of molecules over time.
Conformational Analysis:This involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. This information is crucial for understanding a molecule's flexibility and how it might bind to a biological target.
While the specific application of these powerful computational tools to 4-fluorophenyl diphenylcarbamate remains to be documented in accessible scientific literature, the general principles outlined above form the foundation of modern computational chemistry and are instrumental in advancing our understanding of chemical systems. Further research dedicated to this specific carbamate (B1207046) would be necessary to provide the detailed analysis requested.
Intermolecular Interaction Studies
The non-covalent interactions involving this compound are critical in determining its physical properties and its potential interactions in a biological or chemical system. These interactions are primarily governed by the distribution of electron density across the molecule, which features several key functional groups: the carbamate linker, two phenyl rings, and a fluorinated phenyl ring. Computational methods such as Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM) are instrumental in characterizing these weak forces.
π-π Stacking: The presence of three aromatic rings in this compound makes π-π stacking a dominant intermolecular interaction. These interactions can occur between the phenyl rings of adjacent molecules or between the fluorinated phenyl ring and a non-fluorinated one. The geometry of these stacking arrangements (e.g., parallel-displaced, T-shaped) influences the stability of the resulting molecular assemblies. In analogous systems, such as variants of carbamate-based inhibitors with biphenyl (B1667301) substituents, π-π interactions with aromatic residues in enzyme active sites contribute significantly to binding, with interaction energies in the range of -37.64 to -39.31 kJ/mol. nih.govtandfonline.com
Influence of the Fluorine Substituent: The highly electronegative fluorine atom on the phenyl ring introduces a significant perturbation in the electronic landscape of that ring. This creates a region of negative electrostatic potential around the fluorine and a corresponding region of positive potential (a 'σ-hole' or 'π-hole') on other parts of the molecule. rsc.org This can lead to specific halogen bonding interactions (C-F...X, where X is a nucleophile) and also modulates the strength and geometry of the π-π and C-H...π interactions involving the fluorinated ring.
A summary of potential intermolecular interactions and their estimated energies, based on studies of similar molecular fragments, is presented in Table 1.
| Interaction Type | Interacting Groups | Estimated Energy (kJ/mol) |
| π-π Stacking | Phenyl-Phenyl | -10 to -40 |
| C-H...π | Phenyl C-H and Phenyl Ring | -2 to -10 |
| Hydrogen Bonding | Carbamate N-H and Carbonyl O | -5 to -10 nih.gov |
| Halogen Bonding | Fluorine and Nucleophilic Atom | -5 to -20 |
Table 1: Potential Intermolecular Interactions in this compound and Their Estimated Energies Based on Analogous Systems.
Structure-Activity Relationship (SAR) at a Molecular Level
Structure-activity relationship (SAR) studies aim to correlate the structural features of a molecule with its biological or chemical activity. For carbamates, which are well-known inhibitors of enzymes like acetylcholinesterase (AChE), SAR provides a framework for designing more potent and selective compounds. nih.gov
The introduction of a fluorine atom onto one of the phenyl rings of the diphenylcarbamate scaffold is a key structural modification that significantly influences its reactivity and interaction profile.
Electronic Effects: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I effect). This effect decreases the electron density on the attached phenyl ring and, to a lesser extent, on the rest of the molecule. This can make the carbamate carbonyl carbon more electrophilic and susceptible to nucleophilic attack, a key step in the mechanism of action for many carbamate inhibitors. semanticscholar.org The substituent's position on the ring (ortho, meta, or para) also dictates its influence on the electronic distribution. mdpi.com
Steric Effects: While fluorine is relatively small, its presence can still introduce steric hindrance that may affect the molecule's ability to adopt the optimal conformation for binding to a target site. nih.gov
Lipophilicity: The fluorine substituent generally increases the lipophilicity of the molecule, which can affect its solubility, membrane permeability, and hydrophobic interactions with a target protein. tandfonline.com
Computational methods are indispensable for predicting how this compound might interact with a biological target, such as an enzyme active site.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies against an enzyme like acetylcholinesterase would involve placing the molecule into the active site gorge and scoring the different poses based on intermolecular interactions. nih.govacs.org The results would likely show the phenyl rings forming π-π stacking interactions with aromatic residues in the active site, such as tryptophan and tyrosine, while the carbamate moiety is positioned near the catalytic serine residue for a potential carbamylation reaction. mdpi.com The docking score, an estimation of binding affinity, can be used to compare the potential inhibitory activity of this compound with other carbamates. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a dynamic view of the ligand-protein complex over time. researchgate.net These simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. For this compound, MD simulations could confirm the stability of key π-π stacking and hydrogen bonding interactions and provide a more accurate estimation of the binding free energy.
A hypothetical docking result for this compound with a model enzyme is shown in Table 2.
| Interaction Type | Ligand Group | Enzyme Residue (Hypothetical) | Distance (Å) |
| π-π Stacking | Phenyl Ring 1 | Tryptophan (Trp) 84 | 3.5 |
| π-π Stacking | Fluorophenyl Ring | Tyrosine (Tyr) 334 | 3.8 |
| Hydrogen Bond | Carbamate C=O | Glycine (Gly) 118 | 2.9 |
| Covalent Interaction | Carbamate Carbonyl | Serine (Ser) 200 | 1.8 (transition state) |
Table 2: Hypothetical Molecular Docking Results for this compound in an Enzyme Active Site.
The electronic structure of this compound is fundamental to its chemical reactivity and potential mechanistic role as an enzyme inhibitor. The carbamate group itself is a resonance-stabilized system, existing as a hybrid of several resonance structures. nih.govacs.org This delocalization of electrons affects the bond lengths, rotational barriers, and reactivity of the group.
The primary mechanistic role of many bioactive carbamates is the carbamylation of a nucleophilic residue (commonly serine) in an enzyme's active site. mdpi.com The reaction proceeds via nucleophilic attack of the serine hydroxyl group on the electrophilic carbonyl carbon of the carbamate. The electronic properties of the substituents on the carbamate determine the rate of this reaction.
The electron-withdrawing 4-fluoro substituent is expected to increase the positive partial charge on the carbonyl carbon, making it a better electrophile. Computational chemistry can quantify this effect by calculating the electrostatic potential surface and atomic charges (e.g., Mulliken or NBO charges). A higher positive charge on the carbonyl carbon would correlate with a lower activation energy for the carbamylation reaction, suggesting a more potent inhibitor. semanticscholar.org Conversely, the stability of the leaving group (4-fluorophenoxide) is also enhanced by the electron-withdrawing fluorine, which further favors the forward reaction.
Applications of 4 Fluorophenyl Diphenylcarbamate in Chemical Research
As a Synthetic Intermediate in Organic Chemistry
The utility of 4-fluorophenyl diphenylcarbamate as a synthetic intermediate is an area of ongoing exploration. The presence of the carbamate (B1207046) linkage and the fluorinated aromatic ring suggests its potential as a precursor for more complex molecules.
Precursor for Advanced Organic Transformations
While specific literature detailing the use of this compound as a precursor for advanced organic transformations is limited, the reactivity of the carbamate functional group is well-established in organic synthesis. Carbamates can undergo a variety of transformations, including cleavage to form amines and alcohols, or they can act as directing groups in reactions such as ortho-lithiation. The fluorine atom on the phenyl ring can also influence the reactivity of the aromatic system, potentially directing substitution reactions or participating in cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and aryl fluorides can participate in such reactions. researchgate.netrsc.orgresearchgate.netscielo.br The synthesis of N-aryl carbamates has been achieved through copper-catalyzed Chan-Lam coupling of azidoformates with boronic acids, highlighting a potential pathway for the formation of similar carbamate structures. ubinkim.com
Building Block for Complex Molecular Architectures
As a Probe for Mechanistic Studies in Chemical Biology (limited to in vitro/in silico biochemical interactions)
The application of this compound as a molecular probe in chemical biology, particularly for studying enzyme-ligand interactions, is a more documented area of its utility.
Interaction Studies with Enzymes (e.g., Cholinesterases in research assays, not clinical efficacy)
Carbamates are a well-known class of cholinesterase inhibitors, and the study of their interaction with these enzymes is crucial for understanding their mechanism of action. nih.gov Research on a series of O-aromatic N,N-disubstituted carbamates has provided insights into their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While this compound itself was not explicitly tested in the cited study, structurally related N,N-diphenyl substituted carbamates were investigated. These studies, conducted using in vitro research assays, help to elucidate the structure-activity relationships (SAR) of this class of compounds.
A study on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates revealed that these compounds exhibit weak to moderate inhibition of both cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. ubinkim.comresearchgate.net Molecular docking studies suggest that N,N-diphenyl substituted carbamates can act as non-covalent inhibitors, interacting with the peripheral anionic sites of both enzymes. ubinkim.comresearchgate.net The inhibitory activity is influenced by the nature and position of substituents on the aromatic rings.
| Compound Type | Target Enzyme | IC50 Range (µM) | Inhibition Mechanism |
| O-Aromatic N,N-Disubstituted Carbamates | Acetylcholinesterase (AChE) | Weak to Moderate | Non-covalent, interaction with peripheral anionic sites |
| O-Aromatic N,N-Disubstituted Carbamates | Butyrylcholinesterase (BChE) | 1.60 - 311.0 | Non-covalent, interaction with peripheral anionic sites |
This table is based on data for structurally related N,N-disubstituted carbamates and provides a general context for the potential interactions of this compound.
Ligand Design and Optimization for Specific Protein Targets (at a molecular interaction level)
The principles of ligand-based drug design can be applied to this compound to develop new molecules with specific protein targets. nih.govnih.govresearchgate.netnumberanalytics.com By understanding the SAR of a series of related compounds, medicinal chemists can make rational modifications to the lead structure to improve its affinity and selectivity for a particular protein. mdpi.com The this compound scaffold offers several points for modification, including the substitution pattern on the phenyl rings and the nature of the carbamate linkage.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are valuable tools in this process. nih.gov These in silico techniques can predict how a molecule like this compound might bind to a protein's active site and guide the synthesis of more potent and selective analogs. For example, the design of selective M1 antagonists has been guided by docking campaigns and has led to the synthesis of novel 4,4'-difluorobenzhydrol carbamates. mdpi.com
Role in Materials Science Research (e.g., functional monomers, polymer precursors, optical properties)
The potential applications of this compound in materials science, particularly in the development of new polymers with specific properties, remain largely unexplored based on available literature.
The presence of a fluorinated aromatic ring in this compound suggests that it could be a candidate for creating polymers with unique optical properties. Fluorinated polymers are known to often exhibit low refractive indices. polysciences.commdpi.com The incorporation of fluorine can also enhance other material properties such as thermal stability and chemical resistance. rsc.orgosti.govnih.govacs.org However, there is no specific data found in the searched literature regarding the use of this compound as a functional monomer or a precursor for polymers. The synthesis and characterization of polyurethanes and other polymers often involve the use of diisocyanates and diols, and while carbamate linkages are central to polyurethanes, the direct polymerization of a pre-formed carbamate like this compound is not a common approach. capes.gov.brkoreascience.krresearchgate.net
Research into aromatic polyamides and other high-performance polymers has shown that the incorporation of specific monomers can significantly influence the material's properties, including its refractive index and transparency. researchgate.netmdpi.comnih.govresearchgate.net Future research could explore the synthesis of polymers from monomers derived from or incorporating the this compound structure to investigate their potential in optical and other advanced material applications.
Derivatization for Novel Functional Compounds
Synthesis of Analogs with Modified Phenyl or Carbamate Moieties
The synthesis of analogs of this compound can be approached by introducing a variety of substituents onto the phenyl rings or by altering the substitution pattern on the carbamate nitrogen. These modifications can be strategically designed to probe structure-activity relationships or to impart new functionalities to the molecule.
Modification of Phenyl Moieties:
The functionalization of the phenyl rings of this compound can be achieved through several synthetic strategies. One common approach involves the use of substituted starting materials. For instance, instead of diphenylamine (B1679370), an appropriately substituted diarylamine can be used in the initial synthesis. This allows for the introduction of a wide range of functional groups, such as alkyl, alkoxy, nitro, or other halide groups, onto one or both of the phenyl rings.
Alternatively, electrophilic aromatic substitution reactions could potentially be employed on the pre-formed this compound, although the directing effects of the existing substituents would need to be carefully considered. The fluorine atom and the carbamate group will influence the position of further substitution.
A general synthetic route for preparing substituted phenyl N,N-diarylcarbamates involves the reaction of a substituted diarylamine with a 4-fluorophenyl chloroformate. The chloroformate itself can be synthesized from 4-fluorophenol (B42351) and phosgene (B1210022) or a phosgene equivalent.
Table 1: Potential Analogs of this compound with Modified Phenyl Moieties
| Substituent (Position) | Potential Synthetic Precursor (Diarylamine) |
| 4-Methyl on one phenyl ring | 4-Methyl-N-phenylaniline |
| 4,4'-Dimethyl on both phenyl rings | Bis(4-methylphenyl)amine |
| 4-Methoxy on one phenyl ring | 4-Methoxy-N-phenylaniline |
| 3-Nitro on one phenyl ring | 3-Nitro-N-phenylaniline |
Modification of the Carbamate Moiety:
Alteration of the carbamate moiety in this compound typically involves replacing one or both of the phenyl groups on the nitrogen atom with other substituents, such as alkyl or different aryl groups. This fundamentally changes the nature of the compound from a diphenylcarbamate to a more general carbamate.
The synthesis of these analogs can be accomplished by reacting 4-fluorophenyl chloroformate with the desired primary or secondary amine. nih.gov For example, reacting 4-fluorophenyl chloroformate with a primary amine (R-NH2) would yield an N-alkyl-4-fluorophenyl carbamate, while reaction with a secondary amine (R1R2NH) would produce an N,N-dialkyl or N-alkyl-N-aryl-4-fluorophenyl carbamate.
A variety of methods exist for the synthesis of carbamates, including the reaction of amines with isocyanates, or the coupling of amines, carbon dioxide, and an alkyl or aryl halide. organic-chemistry.org These methods offer a versatile toolkit for creating a diverse library of 4-fluorophenyl carbamate analogs.
Table 2: Potential Analogs of this compound with Modified Carbamate Moieties
| Nitrogen Substituents | Amine Precursor | Resulting Carbamate Type |
| Methyl, Phenyl | N-Methylaniline | N-Methyl-N-phenylcarbamate |
| Ethyl, Ethyl | Diethylamine | N,N-Diethylcarbamate |
| Benzyl | Benzylamine | N-Benzylcarbamate |
| Cyclohexyl | Cyclohexylamine | N-Cyclohexylcarbamate |
Stereochemical Considerations in Derivatization
When the derivatization of this compound introduces a chiral center or an axis of chirality, the stereochemical outcome of the reaction becomes a critical consideration. The synthesis of single enantiomers or diastereomers often requires the use of stereoselective synthetic methods.
If a substituent introduced onto one of the phenyl rings creates a chiral center, the resulting product will be a racemate unless a chiral starting material or a chiral catalyst is used. For example, the introduction of a chiral alkyl group would lead to a mixture of diastereomers.
The stereoselective synthesis of chiral carbamates is an active area of research. nih.govrsc.org Several strategies can be employed to control the stereochemistry during the formation of the carbamate linkage or during subsequent modifications.
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the amine or the alcohol precursor to direct the stereochemical course of the reaction. After the desired stereochemistry is established, the auxiliary is removed.
Chiral Catalysis: The use of a chiral catalyst, such as a chiral metal complex or an organocatalyst, can promote the formation of one enantiomer over the other. rsc.org
Substrate-Controlled Diastereoselectivity: In molecules that already contain a stereocenter, the existing chirality can influence the stereochemical outcome of a subsequent reaction at a different site in the molecule. thieme-connect.com This is known as substrate-controlled diastereoselectivity.
For instance, if one of the phenyl groups on the nitrogen of the carbamate were to be replaced by a chiral group, the resulting carbamate could exist as a pair of diastereomers. The relative orientation of the substituents would be influenced by the steric and electronic interactions during the transition state of the reaction. The N-carbamate group itself can participate in stereodirecting roles in reactions at adjacent positions, for example, through anchimeric assistance. acs.orgnih.gov
The analysis of the stereochemical purity of the resulting products is typically carried out using techniques such as chiral chromatography (HPLC or GC) or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems for Efficient Synthesis
The synthesis of N-aryl carbamates, such as 4-fluorophenyl diphenylcarbamate, is a cornerstone of modern organic and medicinal chemistry. nih.gov Future research is poised to move beyond traditional synthetic routes, which often involve hazardous reagents like phosgene (B1210022), towards more efficient and sustainable catalytic systems.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. nih.gov One promising future direction involves the development of novel palladium catalysts with enhanced activity and broader substrate scope. Research could focus on designing new phosphine (B1218219) ligands that promote the challenging transmetalation of the isocyanate anion to the palladium center, a key step in the catalytic cycle. mit.edu The use of aryl triflates, in addition to aryl chlorides, as electrophilic partners could further expand the synthetic utility, allowing for the direct synthesis of a wider range of carbamates under milder conditions. nih.gov
Furthermore, the exploration of non-precious metal catalysts, such as those based on copper or nickel, represents a significant and sustainable research avenue. Copper-catalyzed imidation reactions, for instance, have shown promise and could be adapted for the synthesis of this compound. organic-chemistry.org The development of bifunctional organocatalysts that can activate both the amine and a carbon dioxide source is another exciting frontier, potentially enabling the direct and enantioselective synthesis of chiral carbamate (B1207046) derivatives. acs.org
A comparative look at catalyst performance in related N-aryl carbamate syntheses can guide future development for this compound:
| Catalyst System | Substrates | Key Advantages |
| Palladium/Lignad-based | Aryl chlorides/triflates and sodium cyanate | Broad substrate scope, good yields. mit.edu |
| Copper-based | Benzene derivatives and N-fluoro-N-(fluorosulfonyl)carbamate (NFC) | Utilizes a novel N-fluorinated imide, good reactivity. organic-chemistry.org |
| Bifunctional Organocatalyst | Unsaturated basic amines and carbon dioxide | Enantioselective, metal-free. acs.org |
Advanced Computational Design of Derivatives with Tuned Properties
Computational chemistry offers a powerful lens through which to predict and understand the properties of molecules, thereby guiding the synthesis of new derivatives with tailored functionalities. For this compound, advanced computational methods can be employed to design derivatives with fine-tuned electronic, steric, and biological properties. ontosight.ai
The presence of a fluorine atom on one of the phenyl rings already imparts specific characteristics to the molecule. ontosight.ai Future computational studies could systematically explore the effects of introducing additional substituents on any of the three aromatic rings. Density functional theory (DFT) calculations can be used to predict how these modifications would alter the molecule's geometry, electrostatic potential, and frontier molecular orbitals, which in turn influence its reactivity and intermolecular interactions. nih.gov
For instance, computational models can predict the impact of electron-donating or electron-withdrawing groups on the stability of the carbamate linkage and the molecule's potential as a leaving group in chemical reactions. Alchemical free energy calculations could be employed to predict the binding affinities of designed derivatives to specific biological targets, a crucial step in rational drug design. nih.govacs.org Such computational screening can prioritize the synthesis of the most promising candidates, saving significant time and resources.
Recent computational studies on fluorinated pharmaceuticals have demonstrated the power of combining DFT with techniques like 19F NMR to identify and quantify reaction products and metabolites. nih.gov This integrated experimental-computational approach could be invaluable in studying the metabolic fate of this compound and its derivatives.
Exploration of New Mechanistic Roles in Chemical Reactions
A deeper understanding of the reaction mechanisms involving this compound can unlock its potential in novel chemical transformations. The carbamate functional group is known for its chemical stability and its ability to act as a directing group or a protecting group in organic synthesis. nih.govacs.org
Future research could investigate the role of the this compound moiety in influencing the regioselectivity and stereoselectivity of reactions at other positions on the molecule. The fluorine atom, with its strong electron-withdrawing nature, can significantly alter the reactivity of the attached phenyl ring, making it a potential site for nucleophilic aromatic substitution or other transformations.
Mechanistic studies, combining kinetic experiments with computational modeling, can elucidate the precise role of the carbamate group in stabilizing reaction intermediates or transition states. For example, investigations into the formation of carbamates from carbon dioxide and amines have revealed detailed mechanistic insights, including the role of superbases and the nature of the carboxylation transition state. rsc.orgrsc.org Similar detailed studies on the formation and cleavage of this compound could reveal new catalytic cycles or reaction pathways.
Furthermore, the potential for the carbamate to act as a traceless activating group or a precursor to reactive intermediates like isocyanates under specific conditions warrants exploration. mit.edu Understanding these mechanistic nuances will be key to harnessing the full synthetic potential of this compound.
Integration with High-Throughput Screening for Chemical Libraries (in a research context)
High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large numbers of compounds for a specific activity. alitheagenomics.com The structural motif of this compound, and carbamates in general, is prevalent in many biologically active molecules and approved drugs. nih.govacs.org This makes it an attractive scaffold for the generation of chemical libraries for HTS campaigns.
Future research in this area would involve the development of efficient and automated synthetic methods to generate a diverse library of derivatives based on the this compound core. These libraries could then be screened against a wide range of biological targets, such as enzymes or receptors, to identify "hit" compounds with desired activities. nih.govthermofisher.com
The design of these libraries can be guided by computational methods to ensure broad coverage of chemical space and "drug-like" properties. stanford.edu HTS assays for carbamate libraries could be developed to identify inhibitors of specific enzymes, modulators of protein-protein interactions, or compounds with interesting material properties. nih.govthermofisher.com The identification of hits from these screens would then fuel further rounds of medicinal chemistry and lead optimization, potentially leading to the discovery of new therapeutic agents or functional materials.
The availability of diverse screening collections from various vendors provides a platform for such research. A library based on the this compound scaffold could be a valuable addition to these collections.
| Compound Library Provider | Collection Size | Focus |
| ChemDiv | >1.6 million | Diverse, targeted, and custom libraries. |
| Maybridge (Thermo Fisher Scientific) | >53,000 | Drug-like, lead-like, and fragment libraries. thermofisher.com |
| Life Chemicals | >450,000 | HTS compounds, fragments, and targeted libraries. |
| MedChemExpress | >20,000 | Bioactive compounds for HTS and HCS. |
Q & A
Q. What are the preferred synthetic routes for 4-fluorophenyl diphenylcarbamate, and how can purity be optimized?
To synthesize this compound, researchers typically employ carbamate-forming reactions between 4-fluorophenol and diphenylcarbamoyl chloride under anhydrous conditions. Key steps include:
- Reagent stoichiometry : Maintaining a 1:1 molar ratio to minimize side products.
- Catalysis : Using pyridine or DMAP to enhance reactivity and yield .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR to confirm aryl fluorination and carbamate linkage. F NMR can resolve fluorine-specific electronic environments .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns.
- FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-F stretch) confirm functional groups .
Q. How does fluorination at the para position influence the compound’s reactivity?
The electron-withdrawing fluorine atom increases electrophilicity of the carbamate carbonyl group, enhancing susceptibility to nucleophilic attack. This impacts:
- Hydrolysis kinetics : Faster degradation under basic conditions compared to non-fluorinated analogs.
- Stability : Requires storage in inert atmospheres to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
A 2 factorial design evaluates three factors: temperature (25–60°C), solvent polarity (toluene vs. DCM), and catalyst loading (0–10 mol%). Response variables include yield and purity. Steps:
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC values or mechanism-of-action studies may arise from:
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to screen against kinase or protease active sites. Prioritize targets with docking scores <−7 kcal/mol.
- MD simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS).
- QSAR : Corrogate substituent effects (e.g., fluorine vs. chlorine) on bioactivity .
Q. What methodologies validate the compound’s stability under physiological conditions?
- In vitro stability assay : Incubate in PBS (pH 7.4) or simulated gastric fluid. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
- Metabolite profiling : Identify hydrolysis products (e.g., 4-fluorophenol) using HR-MS/MS .
Q. How do crystallographic studies elucidate the solid-state behavior of this compound?
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., C-F···H hydrogen bonds) influencing polymorphism.
- PXRD : Compare experimental and simulated patterns to confirm phase purity .
Data Analysis & Interpretation
Q. How should researchers address batch-to-batch variability in spectral data?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
